molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No. B122279
M. Wt: 188.27 g/mol
InChI Key: AWZOKHOIEDMSLL-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a nitrogen-containing heterocycle that is part of a class of compounds with significant potential in medicinal chemistry. These compounds are often used as building blocks for the synthesis of biologically active molecules, including natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including those with benzyl groups, has been a subject of considerable interest. A variety of methods have been developed, including photochemical synthesis , multigram synthesis , and Ti-mediated intramolecular reductive cyclopropanation . These methods provide access to both the core bicyclic structure and functionalized derivatives that are useful for further chemical transformations.

Molecular Structure Analysis

X-ray crystal structure analyses have revealed that compounds like 3-azabicyclo[3.1.0]hexan-6-amine typically adopt a boat conformation for the bicyclic skeleton. The position of the benzyl group and other substituents can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexane derivatives can undergo a variety of chemical reactions, including [2+2]-photochemical intermolecular cycloaddition , reductive cyclopropanation , and C–H insertion of cyclopropylmagnesium carbenoids . These reactions allow for the selective derivatization of the core structure and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their conformation and the nature of their substituents. For example, the presence of a benzyl group can affect the compound's solubility, stability, and reactivity. The synthesis of stereoisomers and the study of their properties are also of interest, as they can lead to the development of compounds with specific biological activities .

Scientific Research Applications

Advanced Oxidation Processes

Nitrogen-containing compounds like amines and azo dyes are extensively utilized across industries, leading to environmental concerns due to their persistence and toxicity. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, enhancing treatment schemes. Research highlights the high reactivity of ozone and Fenton processes towards amines, dyes, and pesticides, with degradation efficiency being significantly influenced by factors such as pH, initial concentration, and treatment time. These findings suggest a promising avenue for addressing the environmental impact of nitrogen-containing compounds through tailored AOPs (Bhat & Gogate, 2021).

Synthesis of Bioactive Molecules

Studies on the reactions of arylmethylidenefuranones with N-nucleophiles demonstrate the versatility of nitrogen-containing heterocycles in synthesizing a wide range of compounds with potential bioactivity. These reactions yield various acyclic, cyclic, and heterocyclic compounds, indicating the broad applicability of nitrogen-containing heterocycles in drug discovery and development (Kamneva, Anis’kova, & Egorova, 2018).

Biological Significance and Healthcare Applications

The formation of heterocyclic aromatic amines (HAAs) during the cooking of meat and their potential health risks have been a significant concern. HAAs, formed from natural precursors in meat, are mutagens and rodent carcinogens. Understanding their formation mechanisms and exploring mitigation strategies could help reduce human intake and associated health risks. This area of research is crucial for public health and nutrition science, aiming to balance dietary habits with cancer risk reduction (Knize & Felton, 2005).

Safety And Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOKHOIEDMSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934353
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

CAS RN

151860-17-2
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (4.00 g) and a catalytic amount of Raney nickel in MeOH was added slowly a solution of 98% H2NNH2—H2O (70 mL) at rt. The mixture was stirred for 5 h at room temperature and filtered. The filtrate was concentrated in vacuo to give the title compound as brown oil (3.60 g) and the crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 204.3 (M+1).
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